molecular formula C21H23N3O3 B11008077 N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide

N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide

Cat. No.: B11008077
M. Wt: 365.4 g/mol
InChI Key: SFNVAJXPDLCGQB-UHFFFAOYSA-N
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Description

N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-4-CARBOXAMIDE is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinoethoxy group attached to a phenyl ring, which is further connected to an indole carboxamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Introduction of the Morpholinoethoxy Group: The final step involves the nucleophilic substitution reaction where the morpholinoethoxy group is introduced. This can be achieved by reacting the intermediate compound with 2-chloroethyl morpholine hydrochloride in the presence of a base like potassium carbonate and a solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-4-CARBOXAMIDE follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 2-chloroethyl morpholine hydrochloride in the presence of potassium carbonate and DMSO.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced derivatives of the carboxamide group.

    Substitution: Substituted derivatives with different functional groups replacing the morpholinoethoxy group.

Scientific Research Applications

N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anticancer effects. Additionally, it can interact with microbial enzymes, leading to its antimicrobial properties.

Comparison with Similar Compounds

N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    2-(4-(2-MORPHOLINOETHOXY)PHENYL)-N-PHENYLACETAMIDE: This compound has a similar morpholinoethoxy group but differs in the core structure, leading to different biological activities.

    N-BENZYL-2-(5-(4-(2-MORPHOLINOETHOXY)PHENYL)PYRIDIN-2-YL)ACETAMIDE: This compound contains a pyridine ring instead of an indole ring, which affects its mechanism of action and applications.

The uniqueness of N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[4-(2-morpholin-4-ylethoxy)phenyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C21H23N3O3/c25-21(19-2-1-3-20-18(19)8-9-22-20)23-16-4-6-17(7-5-16)27-15-12-24-10-13-26-14-11-24/h1-9,22H,10-15H2,(H,23,25)

InChI Key

SFNVAJXPDLCGQB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)NC(=O)C3=C4C=CNC4=CC=C3

Origin of Product

United States

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